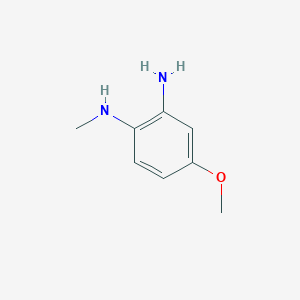

4-methoxy-N1-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGJDFAHHABYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403861 | |

| Record name | 4-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-78-9 | |

| Record name | 4-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-N-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy N1 Methylbenzene 1,2 Diamine and Its Derivatives

Established Synthetic Routes for 4-methoxy-N1-methylbenzene-1,2-diamine and Analogous Compounds

The synthesis of this compound and related N-substituted diamines often requires a strategic, multi-step approach to ensure correct regiochemistry and functional group compatibility.

Multi-Step Organic Synthesis Techniques Employed in Diamine Preparation

A common and effective strategy for the synthesis of unsymmetrically substituted benzene-1,2-diamines involves a sequence of protection, nitration, and reduction steps. For a compound like 4-methylbenzene-1,2-diamine, a typical synthesis starts from p-toluidine. researchgate.net This process involves:

Protection of the amino group: The initial amino group is protected, often through acetylation, to control its directing effect and reactivity in subsequent steps. researchgate.net

Nitration: The protected compound undergoes ortho-nitration. researchgate.net

Deprotection: The protecting group is removed to restore the free amino group. researchgate.net

Reduction: The nitro group is reduced to a second amino group, yielding the final diamine product. researchgate.net

A similar pathway can be envisioned for the synthesis of this compound, starting from 4-methoxyaniline. An analogous patented method for the synthesis of N-methyl-o-phenylenediamine from o-nitroaniline involves methylation followed by reduction. patsnap.com The reduction of the nitro group is a critical final step, which can be achieved using various reducing agents, such as reduced iron powder in the presence of an acid or catalytic hydrogenation with palladium on carbon (Pd/C). patsnap.comgoogle.com For instance, N-methyl-o-nitroaniline has been successfully reduced to N-methyl-o-phenylenediamine dihydrochloride (B599025) in high yields using either reduced iron powder with glacial acetic acid or catalytic hydrogenation. patsnap.comgoogle.com

| Starting Material | Key Steps | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| p-Toluidine | Acetylation, Nitration, Deprotection, Reduction | 4-Methyl-2-nitroaniline | 4-Methylbenzene-1,2-diamine | researchgate.net |

| o-Nitroaniline | Methylation, Reduction | N-Methyl-o-nitroaniline | N-Methyl-o-phenylenediamine | patsnap.com |

Alkylation Strategies for Selective N-Substitution in Diamine Scaffolds

Achieving selective N-substitution in diamine scaffolds is crucial for creating asymmetrically substituted products. One approach involves the direct alkylation of the diamine. For instance, a method for the N,N'-dialkylation of o-phenylenediamines with alcohols has been developed using a Manganese(I) catalyst. researchgate.net This "borrowing hydrogen" process allows for the selective formation of C-N bonds. researchgate.net

Another strategy involves the reductive amination of a primary amine. This can be seen in the synthesis of N-methyl-4-methoxyaniline from p-aminoanisole and paraformaldehyde using Raney nickel as a catalyst under a hydrogen atmosphere. google.com Reductive alkylation can also be performed on a diamine scaffold. For example, N¹-((1R,2R)-2-(dimethylamino)cyclohexyl)benzene-1,2-diamine can be reductively alkylated with an aldehyde in the presence of sodium cyanoborohydride (NaCNBH₃). mdpi.com

| Substrate | Reagents | Product | Method | Reference |

|---|---|---|---|---|

| o-Phenylenediamines | Alcohols, Mn(I) catalyst | N,N'-Dialkylated o-phenylenediamines | Borrowing Hydrogen | researchgate.net |

| p-Aminoanisole | Paraformaldehyde, H₂, Raney Ni | N-methyl-4-methoxyaniline | Catalytic Hydrogenation | google.com |

| N¹-((1R,2R)-2-(dimethylamino)cyclohexyl)benzene-1,2-diamine | Aldehyde, NaCNBH₃ | N-Alkylated product | Reductive Amination | mdpi.com |

Precursor-Based Approaches to the Synthesis of Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines often relies on the strategic modification of precursor molecules. A common precursor is a nitro-substituted aniline. For example, the synthesis of N-methyl-o-phenylenediamine can start from o-nitroaniline, which is first methylated to form N-methyl-o-nitroaniline. patsnap.com This intermediate is then reduced to the final diamine product. patsnap.com The methylation step can be performed using reagents like dimethyl sulfate (B86663) in the presence of a base. patsnap.com

Another precursor-based approach involves the use of o-chloronitrobenzene. This compound can react with an amine, such as a monomethylamine aqueous solution, to form an N-methyl ortho-nitroaniline intermediate. google.com Subsequent reduction of the nitro group yields the desired N-methyl-o-phenylenediamine. google.com Additionally, a solvent-controllable photoreaction of 4-methoxyazobenzenes has been developed to selectively synthesize N-arylbenzene-1,2-diamines. rsc.org

Chemical Transformations and Derivatization Reactions of Diamines

The two amine groups in this compound exhibit distinct reactivity, allowing for a range of chemical transformations and derivatizations.

Nucleophilic Reactivity of Amine Moieties in this compound

The amine groups of this compound are nucleophilic, with the primary amine generally being more reactive than the secondary N-methyl amine due to steric hindrance. This nucleophilicity allows the diamine to participate in various reactions.

One example of the nucleophilic character is the reaction of 4-methoxybenzene-1,2-diamine with ethylene (B1197577) glycol in the presence of a manganese catalyst to form 1,2,3,4-tetrahydroquinoxalines. researchgate.net This transformation proceeds through a borrowing hydrogen mechanism, where the diamine acts as a nucleophile. researchgate.net The presence of electron-donating groups, such as the methoxy (B1213986) group, on the aromatic ring generally enhances the nucleophilicity of the amine groups. Conversely, electron-withdrawing groups decrease nucleophilicity. libretexts.org

Condensation Reactions for Schiff Base Formation

A hallmark reaction of benzene-1,2-diamines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). jocpr.comjocpr.comresearchpublish.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The condensation of o-phenylenediamine (B120857) with various salicylaldehydes has been shown to produce both symmetrical and unsymmetrical N₂O₂ Schiff bases in good yields. jocpr.com The reaction is typically carried out by refluxing the reactants in ethanol (B145695). jocpr.com Similarly, Schiff bases can be synthesized from the condensation of 4-nitro-o-phenylenediamine (B140028) with benzaldehyde (B42025) and its derivatives. researchgate.net The formation of the azomethine (C=N) group is a key characteristic of these reactions and can be confirmed by spectroscopic methods such as FT-IR. jocpr.comresearchgate.net The reactivity in these condensation reactions follows the general trend of aldehydes being more reactive than ketones. researchpublish.com

| Diamine Reactant | Carbonyl Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Salicylaldehyde (B1680747) | Symmetrical N₂O₂ Schiff base | Reflux in ethanol | jocpr.com |

| o-Phenylenediamine | Substituted Salicylaldehydes | Unsymmetrical N₂O₂ Schiff base | Reflux in ethanol | jocpr.com |

| 4-Nitro-o-phenylenediamine | Benzaldehyde | Schiff base | Reaction in alcohol | researchgate.net |

| o-Phenylenediamine | o-Vanillin | N,N-Bis(vanillinidene)-1,2-phenylenediamine | Reflux in ethanol with glacial acetic acid | derpharmachemica.com |

Mechanistic Studies of Imine/Enamine Synthesis

The formation of imines, also known as Schiff bases, from aldehydes or ketones and primary amines is a fundamental acid-catalyzed, reversible reaction. lumenlearning.commasterorganicchemistry.com For a compound like this compound, the reaction occurs selectively at the more nucleophilic primary amino group (-NH2), leaving the secondary N-methylamino group (-NHCH3) unreacted under typical conditions.

The mechanism for imine formation proceeds through a series of well-defined steps: lumenlearning.commasterorganicchemistry.com

Nucleophilic Addition: The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a zwitterionic tetrahedral intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol.

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the amine reactant itself) removes a proton from the nitrogen atom to yield the final, neutral imine product.

In the context of diamines, the resulting imines can exist in equilibrium with open-chain and cyclic forms, such as aminals, especially in biaryl systems. This dynamic equilibrium is crucial in processes like dynamic kinetic resolution for synthesizing axially chiral diamines. acs.org While this compound itself is not a biaryl, the principle of imine-aminal equilibrium is a relevant concept in diamine chemistry.

Applications in the Preparation of Polydentate Ligands and Chelation Chemistry

The vicinal diamine structure of this compound and its derivatives makes it an excellent scaffold for the synthesis of polydentate ligands. These ligands, often called chelating agents, can bind to a single metal center through multiple donor atoms, forming stable cyclic structures known as chelate complexes. science.gov The enhanced stability of these complexes compared to those with monodentate ligands is known as the chelate effect.

Derivatives of N-methyl-o-phenylenediamine, a close structural analog of the title compound, have been used to create ONNO-type tetradentate "salalen" ligands. nih.gov This synthesis involves a one-pot reaction where the diamine is first condensed with two equivalents of a substituted salicylaldehyde to form a Schiff base, followed by reduction of one of the imine bonds. The resulting ligand possesses two phenolate (B1203915) oxygen donors and two amine nitrogen donors, capable of coordinating with metal ions like lanthanides (e.g., Lu, Yb, Sm, Nd). nih.gov

The general synthetic approach can be adapted for this compound, as shown in the table below.

| Step | Reaction | Description |

| 1 | Imine Formation | The primary amine of this compound reacts with an aldehyde (e.g., salicylaldehyde) to form an imine. |

| 2 | Ligand Formation | Further reaction or modification introduces additional donor groups. For instance, reaction with a second aldehyde followed by selective reduction can create an unsymmetrical tetradentate ligand. |

| 3 | Chelation | The resulting polydentate ligand is reacted with a metal salt (e.g., CoCl₂, CuCl₂, MnCl₂) in a suitable solvent to form the metal complex. jocpr.com |

These ligands act as neutral or anionic polydentate coordinators, binding to metal atoms through the azomethine nitrogen and other donor atoms (like phenolic oxygen). jocpr.comrsc.org The resulting complexes have applications in various fields, including catalysis and medical imaging. nih.govrsc.org

Acylation Processes and Regioselectivity Considerations

Acylation of this compound is a key transformation that introduces an acyl group (R-C=O) onto one of the nitrogen atoms. Due to the presence of two different nucleophilic sites—a primary amine and a secondary N-methylamine—the regioselectivity of this reaction is a critical consideration. Generally, the primary amine is more sterically accessible and often more reactive than the secondary amine, allowing for selective acylation.

A highly efficient and environmentally friendly protocol has been developed for the chemoselective acylation of the primary amino group in unsymmetrical diamines using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a mediator. rsc.org This method avoids the use of more hazardous acylating agents and often proceeds with high selectivity.

The inherent reactivity difference between the primary and secondary amines in this compound typically directs monoacylation to the -NH₂ position.

| Amine Type | Relative Reactivity | Factors |

| **Primary (-NH₂) ** | Higher | Less steric hindrance, higher nucleophilicity in some contexts. |

| Secondary (-NHMe) | Lower | Increased steric bulk from the methyl group. |

Selective Monoacylation Studies in Symmetrical Diamines

While this compound is unsymmetrical, studies on symmetrical diamines provide valuable insights into controlling acylation reactions. A significant challenge in the acylation of symmetrical diamines is preventing the formation of the diacylated byproduct. One successful strategy involves the temporary deactivation of one nitrogen atom. Pre-treatment of a symmetrical diamine with a reagent like 9-borabicyclononane (B1260311) (9-BBN) forms a complex with one of the amino groups. This complexation deactivates one nitrogen, leaving the other free to react selectively with an acylating agent to yield the monoacylated product.

Kinetic and Mechanistic Investigations of Acylation Reactions

Kinetic studies of acylation reactions, such as those involving the synthesis of tetraacetylethylenediamine, have been used to determine apparent rate constants and develop mathematical models that accurately describe the process. researchgate.net For unsymmetrical diamines, the relative rates of acylation at the different nitrogen atoms determine the product distribution.

The mechanism of acylation typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride or carboxylate). Computational studies on related reactions, such as enantioselective acylation catalyzed by chiral imidazoles, suggest a general base catalytic mechanism may operate, differing from the more commonly assumed nucleophilic catalysis pathway. researchgate.net Understanding these kinetic and mechanistic details is crucial for optimizing reaction conditions to achieve high regioselectivity in the acylation of complex molecules like this compound.

Intramolecular Cyclization Reactions for Heterocyclic Compound Formation

Intramolecular cyclization of ortho-phenylenediamine derivatives is a powerful method for constructing fused heterocyclic systems. For N-substituted diamines like this compound, these reactions can lead to a variety of important heterocyclic cores, most notably benzimidazoles.

Synthesis of Benzimidazole (B57391) Derivatives

The most common method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde) under acidic or thermal conditions. nih.govnih.gov When this compound reacts with an aldehyde (RCHO), the reaction proceeds via the formation of an imine at the primary amino group, followed by an intramolecular cyclization and subsequent aromatization (via oxidation or elimination) to form the benzimidazole ring.

The general mechanism involves:

Condensation of the primary amine with the aldehyde to form a Schiff base intermediate. mdpi.com

Intramolecular nucleophilic attack by the secondary N-methylamino group onto the imine carbon.

Aromatization of the resulting dihydrobenzimidazole intermediate, often through an oxidation step (e.g., air oxidation), to yield the final N-methylated benzimidazole product.

This process allows for the synthesis of 1,5- (or 1,6-) disubstituted benzimidazoles, where the substituents are determined by the starting diamine and the aldehyde used.

| Reactant 1 | Reactant 2 | Product | Method |

| This compound | Aldehyde (RCHO) | 6-methoxy-1-methyl-2-R-1H-benzimidazole | Phillips-Ladenburg Condensation nih.govorganic-chemistry.org |

| 4-methoxyazobenzene | Acetal (solvent) | 1-aryl-6-methoxy-2-methyl-1H-benzimidazole | Photochemical Cyclization nih.govrsc.org |

An alternative and selective synthesis route involves a solvent-controllable photoreaction. nih.govrsc.org Irradiating 4-methoxyazobenzenes in an acidic medium can produce N-aryl-4-methoxybenzene-1,2-diamines. Subsequent irradiation of these diamines in acetal, which serves as a source for a C1 fragment, leads directly to the formation of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles in good yields. nih.govrsc.org This method provides a unique pathway to specifically substituted benzimidazole derivatives that complements traditional condensation chemistry.

Photoreaction-Induced Cyclization Pathways

Transition Metal-Catalyzed C-N Bond Formation and C-H Amination Strategies

Transition metal-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds, with applications ranging from cross-coupling to direct C-H amination. nih.gov Research into the reactivity of derivatives of this compound has shown its utility in manganese-catalyzed C-N bond formation.

Specifically, 4-methoxybenzene-1,2-diamine (a close analogue) undergoes reactions with diols in a manganese-catalyzed borrowing hydrogen process. researchgate.net This method facilitates the synthesis of 1,2,3,4-tetrahydroquinoxalines and allows for the selective N,N'-dialkylation of the diamine. In the reaction with ethylene glycol, a manganese(I) catalyst, Mn1, paired with a t-BuOK base under neat conditions, yields different products depending on the temperature. At 80 °C, the reaction selectively produces the N,N'-dialkylated product, whereas at 130 °C, the cyclized 1,2,3,4-tetrahydroquinoxaline (B1293668) is the major product. researchgate.net

Table 1: Manganese-Catalyzed Reaction of 4-methoxybenzene-1,2-diamine with Ethylene Glycol researchgate.net

| Temperature (°C) | Major Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 80 | N,N'-bis(2-hydroxyethyl)-4-methoxybenzene-1,2-diamine | 88 (NMR Yield) | Mn1 (5 mol%), t-BuOK (50 mol%), neat, 24 h |

| 130 | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | 84 (Isolated Yield) | Mn1 (5 mol%), t-BuOK (50 mol%), neat, 24 h |

Regarding C-H amination, this strategy represents a highly atom-economical approach to forming C-N bonds by directly functionalizing a C-H bond. nih.gov Methodologies often employ rhodium or iridium catalysts to achieve intramolecular or intermolecular amination. nih.govnih.gov While these strategies are powerful for preparing substituted 1,2-diamines from suitable precursors, specific examples employing this compound as a substrate in direct C-H amination reactions are not detailed in the available literature. nih.gov

Hydroboration Reactions Involving Diamine-Based Ligands

Hydroboration is a fundamental reaction in organic synthesis that installs a boron moiety across a double or triple bond. The catalysis of such reactions often relies on transition metal complexes supported by carefully designed ligands. While various diamine and aminophosphine (B1255530) structures are used as ligand backbones, there is no specific documentation of ligands derived from this compound being employed in hydroboration catalysis. frontiersin.org Research in this area often focuses on other ligand systems, for instance, in the 1,4-selective hydroboration of N-heteroarenes like pyridines and quinolines, which can be catalyzed by various earth-abundant or noble transition metals. frontiersin.org

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of 4-methoxy-N1-methylbenzene-1,2-diamine is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups: two distinct amine groups (primary and secondary), a methoxy (B1213986) group, and a substituted benzene (B151609) ring.

The high-frequency region of the spectrum would be characterized by N-H and C-H stretching vibrations. The primary amine (-NH₂) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching, typically in the 3400-3300 cm⁻¹ range. The secondary amine (N-H) of the N-methylamino group will present a single, sharp absorption band in a similar region, around 3350-3450 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methoxy (-OCH₃) and N-methyl (-NCH₃) groups are expected to appear just below 3000 cm⁻¹, typically in the 2950-2830 cm⁻¹ range. semanticscholar.org

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations will produce several sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹. The N-H bending vibrations for both primary and secondary amines are expected in the 1640-1560 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the aryl ether in the methoxy group are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. semanticscholar.org Furthermore, C-N stretching vibrations for the aromatic amines are expected between 1340 cm⁻¹ and 1250 cm⁻¹.

The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, characteristic strong absorption bands are expected.

Table 1: Predicted FT-IR Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3300 |

| N-H Stretch | Secondary Amine (-NHCH₃) | 3450 - 3350 |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch (Asymmetric & Symmetric) | Methoxy (-OCH₃) & N-Methyl (-NCH₃) | 2950 - 2830 |

| N-H Bend | Amines (-NH₂, -NHCH₃) | 1640 - 1560 |

| C=C Stretch | Aromatic Ring | 1620 - 1450 |

| C-N Stretch | Aromatic Amines | 1340 - 1250 |

| C-O Stretch (Asymmetric) | Aryl Ether (-OCH₃) | 1275 - 1200 |

| C-O Stretch (Symmetric) | Aryl Ether (-OCH₃) | 1075 - 1020 |

| C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring | 900 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The aromatic region (typically 6.0-8.0 ppm) would feature three signals corresponding to the three protons on the benzene ring. Due to the electron-donating effects of the methoxy and two amino groups, these protons are expected to be shielded and appear in the upfield portion of the aromatic region, likely between 6.0 and 7.0 ppm. The proton at C3, situated between two amino groups, would likely be the most shielded. The protons at C5 and C6 will exhibit splitting patterns (doublet or doublet of doublets) based on their coupling with adjacent protons.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet around 3.7-3.9 ppm. The N-methyl (-NHCH₃) protons would also produce a singlet, typically in the 2.8-3.0 ppm range. The chemical shifts of the amine protons (-NH₂ and -NHCH₃) are variable and depend on factors like solvent and concentration, but they are generally expected to appear as broad singlets in the range of 3.0-5.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.0 - 7.0 | m (multiplet) | 3H |

| Amine (-NH₂) | 3.0 - 5.0 | s (broad) | 2H |

| Amine (-NHCH₃) | 3.0 - 5.0 | s (broad) | 1H |

| Methoxy (-OCH₃) | 3.7 - 3.9 | s (singlet) | 3H |

| N-Methyl (-NCH₃) | 2.8 - 3.0 | s (singlet) | 3H |

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to show eight distinct signals, one for each carbon atom. The six aromatic carbons will resonate in the downfield region, typically between 110 and 155 ppm. The carbons directly attached to the oxygen (C4) and nitrogen atoms (C1, C2) will be the most deshielded within this group. Carbons in aromatic rings generally absorb in the 120-150 ppm range. nih.gov The carbon of the methoxy group is expected around 55-60 ppm, while the N-methyl carbon signal is anticipated in the 30-35 ppm range. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-NHCH₃) | 135 - 145 |

| Aromatic (C-NH₂) | 130 - 140 |

| Aromatic (C-OCH₃) | 145 - 155 |

| Aromatic (C-H) | 110 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

| N-Methyl (-NCH₃) | 30 - 35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzene ring. Unsubstituted benzene exhibits a primary absorption band (E2 band) around 204 nm and a secondary, fine-structured band (B band) around 254 nm.

In this compound, the methoxy and two amino groups act as powerful auxochromes (electron-donating groups with non-bonding electrons). These groups interact with the π-system of the benzene ring, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (shift to longer wavelengths) of the E2 and B bands. The fine structure of the B band is also typically lost in substituted benzenes. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from nitrogen or oxygen to an anti-bonding π* orbital, may be observed as weaker, longer-wavelength absorptions.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions

| Transition Type | Associated Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* (E2-band like) | Substituted Benzene Ring | ~220 - 250 |

| π → π* (B-band like) | Substituted Benzene Ring | ~270 - 300 |

| n → π* | -NH₂, -NHCH₃, -OCH₃ | >300 (weak) |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₂N₂O), the theoretical exact mass of the molecular ion [M]⁺• is approximately 152.09496 Da.

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion is expected to be reasonably intense. Key fragmentation pathways would likely include:

Loss of a methyl radical: A prominent peak at M-15 (m/z ≈ 137) due to the loss of a •CH₃ group from the methoxy moiety, resulting in a stable oxonium ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Loss of formaldehyde: A potential fragmentation involving the methoxy group could lead to the loss of CH₂O (30 Da).

Aromatic ring fragmentation: Characteristic ions corresponding to fragments of the substituted benzene ring would also be expected.

Table 5: Predicted High-Resolution Mass Spectrometry Data and Major Fragments

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | C₈H₁₂N₂O | 152.0950 | Molecular Ion |

| [M-15]⁺ | C₇H₉N₂O | 137.0715 | Loss of •CH₃ from methoxy group |

| [M-30]⁺• | C₇H₁₀N₂ | 122.0844 | Possible loss of CH₂O |

| [M-43]⁺ | C₇H₉N | 107.0735 | Loss of •CH₂NH₂ |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Obtaining a suitable single crystal, typically through slow evaporation of a solvent, is the prerequisite for this analysis. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For analogous benzene-1,2-diamine systems, crystallographic studies have revealed detailed insights into their solid-state arrangements. smolecule.com

Illustrative Crystallographic Parameters for a Related Aromatic Diamine

While specific data for this compound is not available, the table below shows representative crystallographic parameters for a similar class of compound, 4-Methoxy-N-methylbenzamide, to illustrate the type of data obtained from an SCXRD experiment. researchgate.net

| Parameter | Illustrative Value (for 4-Methoxy-N-methylbenzamide) researchgate.net |

| Chemical Formula | C9H11NO2 |

| Formula Weight | 165.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 293 |

The solid-state structure of this compound would be significantly influenced by a network of intermolecular interactions that dictate the crystal packing. The primary amine (-NH2) and secondary amine (-NHCH3) groups are potent hydrogen bond donors, while the nitrogen atoms and the methoxy oxygen atom are hydrogen bond acceptors.

It is anticipated that strong N-H···N and N-H···O hydrogen bonds would be prominent features, potentially forming dimers, chains, or more complex three-dimensional networks. For instance, studies on N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine have shown the formation of self-complementary N—H⋯N hydrogen-bonded dimers. nih.gov Similarly, in related structures, cations and anions are often interlinked by extensive N—H⋯O hydrogen bonds, creating layered arrangements. nih.gov

In addition to classical hydrogen bonding, weaker interactions such as C-H···π interactions are expected to play a crucial role in stabilizing the crystal lattice. These interactions involve a C-H bond (from the methyl groups or the aromatic ring) acting as a weak donor and the π-electron cloud of the benzene ring acting as an acceptor. Such interactions are known to be important in the self-assembly of various aromatic compounds. researchgate.net The interplay between the stronger hydrogen bonds and these weaker C-H···π forces would define the final supramolecular architecture.

SCXRD data allows for a detailed conformational analysis by determining the key torsional angles within the molecule. For this compound, several torsional angles would be of interest:

C-C-N-C (Amine Substitution): The torsional angles involving the bonds between the benzene ring and the nitrogen atoms of the diamine groups would define their orientation relative to the ring. Steric hindrance between the adjacent methylamino and amino groups could lead to a non-planar arrangement to minimize repulsion.

C-C-O-C (Methoxy Group): The orientation of the methoxy group relative to the benzene ring is another key conformational feature. Typically, the methyl group of the methoxy substituent lies close to the plane of the benzene ring to maximize conjugation, but crystal packing forces can cause deviations.

N-C-C-N (Diamine Backbone): The torsional angle between the two nitrogen atoms through the aromatic ring backbone would reveal the degree of twisting of the diamine substituents.

In related N-aryl amides, the planarity between the aromatic ring and the amide group has been shown to significantly influence conformational preferences. nih.gov A similar analysis for this compound would elucidate the preferred solid-state conformation, which is a result of the balance between intramolecular steric effects and intermolecular packing forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared against the theoretically calculated percentages based on the molecular formula to verify the compound's elemental composition and purity.

For this compound, the molecular formula is C8H12N2O, with a molecular weight of 152.19 g/mol . nist.govchemspider.com The theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of C8H12N2O

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | 12.011 | 8 | 96.088 | 63.16% |

| Hydrogen | 1.008 | 12 | 12.096 | 7.95% |

| Nitrogen | 14.007 | 2 | 28.014 | 18.41% |

| Oxygen | 15.999 | 1 | 15.999 | 10.51% |

| Total | - | - | 152.197 | 100.00% |

For a synthesized sample to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of these theoretical values.

Thermal Analysis for Stability Profiles (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of a compound.

In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting plot of mass versus temperature provides information on decomposition temperatures, the stability of intermediates, and the final residue amount.

For this compound, a TGA analysis would reveal the temperature at which it begins to decompose. The presence of functional groups like amines and a methoxy group can influence the degradation pathway. For instance, studies on other methoxy-containing compounds have sometimes indicated that the methoxy group can accelerate thermal degradation. researchgate.net The analysis would identify the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). The process may occur in single or multiple steps, and the percentage of mass remaining at the end of the experiment (char yield) can also be determined. This information is critical for understanding the material's stability under thermal stress.

Computational Chemistry and Theoretical Modeling of 4 Methoxy N1 Methylbenzene 1,2 Diamine

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. A DFT study of 4-methoxy-N1-methylbenzene-1,2-diamine would provide fundamental insights into its electronic structure and reactivity.

Geometry Optimization and Energetic Conformations

The first step in a computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. The presence of the flexible methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) groups suggests the possibility of multiple low-energy conformations (rotamers). A systematic conformational search would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This information is crucial as the molecular conformation can significantly influence its chemical and physical properties.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals provides key information about the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A small energy gap typically indicates a molecule that is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating nature of the methoxy and amino groups is expected to raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting a propensity to participate in chemical reactions as an electron donor.

A hypothetical data table for FMO analysis is presented below to illustrate the type of data that would be generated from such a study.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The values in this table are purely illustrative and not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.

The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms would be expected to be regions of high negative potential, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the amine groups would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the benzene (B151609) ring, providing a quantitative measure of the electron-donating strength of these substituents.

A hypothetical NBO analysis data table illustrating donor-acceptor interactions is shown below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | 15.0 |

| LP (O4) | π* (C3-C5) | 10.5 |

| π (C2-C3) | π* (C5-C6) | 20.2 |

Note: The values in this table are purely illustrative and not based on actual calculations for this compound.

Investigation of Intramolecular Charge Transfer and Hyperconjugative Interactions

Theoretical studies on molecules with donor-acceptor groups, such as this compound, often reveal significant intramolecular charge transfer (ICT) and hyperconjugative interactions. These phenomena are crucial in determining the molecule's electronic and optical properties. The methoxy (-OCH3) and amino (-NH2 and -NHCH3) groups act as electron-donating groups, influencing the electron density distribution across the benzene ring.

The stabilization energy E(2) associated with these delocalizations can be calculated to estimate the strength of the hyperconjugative interactions. For instance, in structurally similar substituted anilines, significant stabilization energies are observed for n → π* transitions, confirming the charge transfer from the amino group to the aromatic ring. researchgate.netmedjchem.com

A hypothetical NBO analysis for this compound might yield the following interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C1-C6) | 45.8 |

| LP(1) N8 | π(C1-C2) | 50.2 |

| LP(2) O9 | π(C4-C5) | 25.5 |

| σ(C10-H) | σ(N8-C1) | 5.1 |

Assessment of Molecular Stability and Electronic Delocalization

The molecular stability and electronic delocalization of this compound are intrinsically linked to the aforementioned intramolecular interactions. The delocalization of electrons from the donor groups to the benzene ring leads to a more stabilized molecular system. This delocalization can be evaluated by examining the bond lengths and electron density distribution. researchgate.net

In a theoretical model, the C-N and C-O bond lengths are expected to be shorter than typical single bonds due to the partial double bond character arising from electron delocalization. Conversely, the adjacent C-C bonds within the benzene ring may exhibit slight elongation. The planarity of the molecule also plays a role in its stability, as a more planar structure allows for more effective π-electron delocalization. researchgate.net

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another critical parameter for assessing molecular stability. A smaller energy gap generally implies higher reactivity and lower stability. For this compound, the electron-donating groups are expected to raise the energy of the HOMO, leading to a smaller energy gap compared to unsubstituted benzene. This smaller gap facilitates electronic transitions and is a key factor in the molecule's potential optical and electronic applications. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties and First Hyperpolarizability

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for nonlinear optical (NLO) materials. Their NLO response is characterized by properties such as the first hyperpolarizability (β). The presence of strong donor groups (-OCH3, -NH2, -NHCH3) attached to the π-conjugated system of the benzene ring can lead to a large β value. bohrium.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NLO properties. The first hyperpolarizability can be calculated based on the computed dipole moment and polarizability. The magnitude of β is highly dependent on the extent of charge transfer from the donor to the acceptor parts of the molecule. In this case, the benzene ring acts as the π-bridge. acs.org

Theoretical calculations for similar donor-substituted benzene derivatives have shown that the choice of DFT functional and basis set can significantly impact the accuracy of the predicted NLO properties. For instance, long-range corrected functionals are often recommended for better accuracy. bohrium.com

A hypothetical table of calculated NLO properties for this compound is presented below:

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (β) | 250 x 10-30 esu |

Simulation of Spectroscopic Data (IR, Raman, UV-Vis) and Validation against Experimental Results

Computational chemistry allows for the simulation of various spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculated frequencies correspond to specific vibrational modes, such as N-H stretching, C-H stretching, C-N stretching, and aromatic ring vibrations. The simulated IR and Raman spectra provide a theoretical fingerprint of the molecule, which can aid in the interpretation of experimental spectra. For substituted anilines, DFT calculations have shown good agreement with experimental vibrational spectra. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the lowest energy transitions are expected to be of π → π* character, originating from the HOMO to LUMO transition. The presence of electron-donating groups typically causes a bathochromic (red) shift in the absorption maxima compared to benzene. naturalspublishing.com

Evaluation of Solvent Effects using Implicit Solvation Models

The properties of this compound can be significantly influenced by the solvent environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com

Solvent polarity can affect the intramolecular charge transfer, molecular stability, and spectroscopic properties. For instance, in polar solvents, the excited state with a larger dipole moment (the ICT state) is stabilized, which can lead to a red shift in the fluorescence spectrum. Similarly, the calculated vibrational frequencies and UV-Vis absorption maxima can be influenced by the solvent, and these effects can be modeled computationally. mdpi.com

Analysis of Non-Covalent Interactions (NCIs) using Theoretical Approaches

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry and crystal packing of molecules. The analysis of these weak interactions, such as hydrogen bonds and van der Waals forces, can be performed using methods like the Non-Covalent Interaction (NCI) index, also known as Reduced Density Gradient (RDG) analysis. researchgate.netnih.govresearchgate.netnih.gov

This method allows for the visualization of NCI regions in real space. For this compound, potential intramolecular hydrogen bonds between the adjacent amino groups could be identified. In a condensed phase or crystal structure, intermolecular hydrogen bonds involving the amino and methoxy groups, as well as π-π stacking interactions between the benzene rings, would be expected to be significant. The NCI plots would reveal these interactions as specific isosurfaces, with the color of the surface indicating the nature and strength of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive interactions). scielo.org.mx

Quantum Chemical Descriptors and Global/Local Reactivity Indices

Quantum chemical descriptors provide a quantitative measure of the chemical reactivity of a molecule. These descriptors are derived from the electronic structure calculations and include global and local reactivity indices. researchgate.netrsc.orgmdpi.comresearchgate.net

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are typically calculated from the energies of the HOMO and LUMO.

Local Reactivity Descriptors: These indices provide information about the reactivity of specific atomic sites within the molecule.

Fukui Functions: Indicate the propensity of a site to undergo nucleophilic or electrophilic attack. By analyzing the Fukui functions, the most reactive sites in this compound can be identified. For example, the nitrogen atoms and certain carbon atoms in the aromatic ring are expected to be susceptible to electrophilic attack.

A hypothetical table of quantum chemical descriptors is provided below:

| Descriptor | Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Chemical Potential (μ) | -3.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 2.05 eV |

Calculation of Global Reactivity Descriptors

Chemical hardness (η) signifies the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity. Conversely, chemical softness (S), which is the reciprocal of hardness, represents the molecule's polarizability and its propensity to react. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, the presence of electron-donating groups—the methoxy (-OCH₃) and the two amine (-NH₂ and -NHCH₃) groups—is expected to increase the HOMO energy level, thereby reducing the HOMO-LUMO gap. This smaller energy gap generally corresponds to lower hardness, higher softness, and consequently, greater reactivity compared to unsubstituted benzene-1,2-diamine. The calculated values for these descriptors provide a foundational understanding of the molecule's stability and general reactivity profile.

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: The following values are representative and derived from typical DFT calculations on similar aromatic amine structures for illustrative purposes, as specific experimental or published computational data for this exact molecule is not readily available.)

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -5.21 |

| LUMO Energy | ELUMO | - | -0.89 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.32 |

| Ionization Potential | IP | -EHOMO | 5.21 |

| Electron Affinity | EA | -ELUMO | 0.89 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.16 |

| Chemical Softness | S | 1 / (2η) | 0.23 |

| Electronegativity | χ | (IP + EA) / 2 | 3.05 |

| Electrophilicity Index | ω | χ² / (2η) | 2.15 |

Determination of Local Reactivity Descriptors

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added). A higher value indicates a site that is more susceptible to attack by a nucleophile.

f-(r): for electrophilic attack (where an electron is removed). A higher value points to a site that is more likely to be attacked by an electrophile.

f0(r): for radical attack. This is typically the average of f+(r) and f-(r) and indicates the most likely site for radical reactions.

In this compound, the electron-donating methoxy and amine groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to these substituents. Therefore, Fukui function analysis is expected to show high f-(r) values on the carbon atoms of the benzene ring, making them the primary sites for electrophilic attack. Conversely, the nitrogen atoms of the diamine groups, with their lone pairs of electrons, are anticipated to be the most nucleophilic centers.

Table 2: Condensed Fukui Functions for Selected Atoms in this compound (Note: These values are illustrative, based on the known electronic effects of the substituents.)

| Atom | Position | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

| N (of NH₂) | 1 | 0.185 | 0.045 | 0.115 |

| N (of NHCH₃) | 2 | 0.192 | 0.051 | 0.122 |

| C (para to -OCH₃) | 3 | 0.088 | 0.155 | 0.121 |

| O (of -OCH₃) | 4 | 0.110 | 0.030 | 0.070 |

| C (ortho to -OCH₃) | 5 | 0.075 | 0.140 | 0.108 |

Mechanistic Investigations using Advanced Computational Methods

Elucidation of Reaction Pathways and Transition States

Advanced computational methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, the entire reaction pathway can be elucidated.

A common reaction for o-phenylenediamines is the condensation with carbonyl compounds to form benzimidazoles. For this compound, the reaction with an aldehyde or carboxylic acid would proceed through a series of steps, including nucleophilic attack by one of the amine groups on the carbonyl carbon, followed by intramolecular cyclization and dehydration. Computational modeling can pinpoint the transition state for each of these steps, revealing the geometry and electronic structure of these high-energy species. The calculated energy of the transition state is critical for determining the reaction's feasibility.

Kinetic Modeling and Activation Energy Calculations for Reaction Processes

Once the transition states are located, transition state theory (TST) can be applied to calculate the activation energy (Eₐ) for the reaction. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate.

Postulation of Radical Pathways in Chemical Transformations

The antioxidant potential of aromatic amines suggests that this compound can participate in reactions involving radical species. Computational chemistry can be used to postulate and evaluate the feasibility of radical-mediated pathways. This often involves calculating bond dissociation energies (BDEs) for the N-H bonds of the amine groups.

A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, thereby neutralizing the radical and forming a more stable radical on the diamine molecule. The methoxy group, being electron-donating, can help to stabilize the resulting radical through resonance, making this compound a potentially effective radical scavenger. Computational studies can model the reaction of this compound with common radical species (e.g., hydroxyl or peroxyl radicals), map the potential energy surface for hydrogen atom transfer, and determine the energetics of the process. This provides a detailed, molecular-level understanding of its antioxidant mechanism.

Advanced Research Applications and Structural Derivatives

Role as Building Blocks in Complex Organic Synthesis

As a fundamental building block, 4-methoxy-N1-methylbenzene-1,2-diamine offers multiple reactive sites for constructing larger, more complex molecular frameworks. The presence of two distinct amine groups allows for sequential or selective reactions, providing a pathway to a diverse range of chemical structures.

Precursors for Polymeric Materials and Macromolecular Architectures

The bifunctional nature of aromatic diamines, such as o-phenylenediamine (B120857) and its derivatives, makes them suitable monomers for polymerization. researchgate.netnbinno.com Specifically, they can undergo chemical oxidative polymerization to form polymers like poly(o-phenylenediamine) (PoPD). eurjchem.comchalcogen.ro This process typically involves an oxidizing agent, such as potassium dichromate or ammonium (B1175870) persulfate, in an acidic medium. researchgate.neteurjchem.com The resulting polymers are often studied for their electrical conductivity and thermal stability. imt.si

While direct polymerization of this compound is not extensively documented, its structural class is known to be used in creating macromolecular structures. The amine groups can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides, which are classes of high-performance polymers. Furthermore, phenylenediamines can be used to synthesize nanostructured metal-organic hybrid materials, which can act as coordination polymers. doi.org

Intermediates in Fine Chemical Synthesis

A significant application of o-phenylenediamine derivatives is in the synthesis of heterocyclic compounds, particularly benzimidazoles. encyclopedia.pubnih.gov These structures are of great interest in medicinal chemistry and materials science. The reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgresearchgate.net

The general synthesis of a benzimidazole (B57391) from an o-phenylenediamine derivative can be outlined as follows:

Reaction with Aldehydes: The diamine condenses with an aldehyde, often in the presence of an oxidizing agent, to form the benzimidazole ring.

Reaction with Carboxylic Acids: The condensation with a carboxylic acid, usually under heating, eliminates two molecules of water to yield the corresponding 2-substituted benzimidazole.

Given its structure, this compound can serve as a precursor to specifically substituted benzimidazoles, which are valuable fine chemicals. chemicalbook.com For instance, its reaction with formic acid would yield 6-methoxy-1-methyl-1H-benzimidazole. The reactivity of the primary and secondary amines can also be selectively exploited to produce N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles under specific reaction conditions. nih.gov

Design and Synthesis of Coordination Compounds and Metal Complexes

The adjacent amine groups in this compound make it an excellent candidate for forming stable chelate rings with metal ions, positioning it as a valuable ligand in coordination chemistry.

Ligand Design Principles Based on Diamine Motifs

Aromatic diamines are foundational motifs in ligand design due to their ability to act as chelating agents. nih.gov The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring, a structural feature that enhances the thermodynamic stability of the resulting complex (the chelate effect). nih.gov

Key design principles involving diamine motifs like this compound include:

Chelation: The ortho-positioning of the two nitrogen donor atoms allows the molecule to function as a bidentate ligand, binding to a metal ion at two points. nih.govnih.gov

Electronic Tuning: The substituents on the aromatic ring influence the electron density on the nitrogen atoms. The methoxy (B1213986) (-OCH3) group at the 4-position is electron-donating, which increases the basicity and donor strength of the amine groups. The N-methyl group also contributes to the electronic properties. This tuning affects the stability and reactivity of the metal complex.

Steric Control: The N-methyl group introduces steric bulk around one of the coordination sites, which can influence the geometry of the final metal complex and its reactivity.

Investigation of Metal-Ligand Coordination Modes and Denticity

The primary coordination mode for o-phenylenediamine and its derivatives is as a bidentate, chelating ligand (denticity of two), using the lone pair of electrons on each nitrogen atom to form coordinate bonds with a metal ion. nih.govrsc.org This is the most common mode observed for ligands of this type when forming complexes with various transition metals such as cobalt(II), nickel(II), and zinc(II). rsc.org

However, other coordination modes are possible:

Monodentate: Under certain conditions, only one of the two amine groups may coordinate to the metal center. nih.govnih.gov

Bridging: The diamine can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion, although this is less common for ortho-diamines compared to their para-isomers. doi.org

The specific compound this compound is expected to primarily exhibit bidentate coordination, forming a stable chelate ring with a metal ion.

Structural Characterization and Geometrical Analysis of Metal Complexes

The definitive structure and geometry of metal complexes formed with this compound are determined using a combination of spectroscopic and analytical techniques. The resulting geometry, such as octahedral or square planar, depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netscirp.orguni-siegen.de

Table 1: Techniques for Structural Characterization of Diamine-Metal Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in the N-H stretching frequencies upon complexation. doaj.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's environment in diamagnetic complexes; shifts in proton (¹H) and carbon (¹³C) signals indicate coordination. nih.gov |

| UV-Visible Spectroscopy | Reveals information about the electronic transitions within the complex, which is useful for determining the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. doaj.org |

| X-ray Crystallography | Provides precise information on bond lengths, bond angles, and the overall three-dimensional structure and geometry of the complex in the solid state. scirp.org |

| Magnetic Susceptibility Measurements | Determines the number of unpaired electrons in paramagnetic complexes, which helps in assigning the coordination geometry. researchgate.net |

Based on studies of similar diamine ligands, complexes with transition metals like Ni(II), Co(II), or Cr(III) often adopt octahedral or tetrahedral geometries. researchgate.netdoaj.org For example, chromium(III) and nickel(II) complexes with functionalized diamine macrocycles have been shown to form octahedral geometries, while copper(II) can adopt a pentacoordinated, square-based pyramidal environment. scirp.org

Table 2: Common Geometries of Metal Complexes with Diamine Ligands

| Metal Ion (Example) | Coordination Number | Typical Geometry |

|---|---|---|

| Co(III), Cr(III) | 6 | Octahedral doaj.org |

| Ni(II) | 4 or 6 | Square Planar or Octahedral researchgate.net |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral scirp.org |

Structure-Activity Relationship (SAR) Studies of Related Diamine Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. For aromatic diamines, SAR studies investigate how modifications to the aromatic ring or the amine functionalities influence biological activity or chemical performance. While specific SAR data on this compound is not extensively documented in public literature, the principles can be extrapolated from studies on analogous compounds.

For instance, in the development of enzyme inhibitors, the spatial arrangement and electronic properties of substituents on a core scaffold are critical. In a study on inhibitors for 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov This research highlighted how subtle changes, such as the position and nature of substituents on the benzene (B151609) rings, dramatically impacted potency and selectivity. nih.gov Applying this logic to this compound, the methoxy and methyl groups are expected to be key determinants of its interaction with biological targets or its performance in material applications.

The chemical reactivity of an aromatic diamine is profoundly influenced by the electronic nature of its substituents. Substituents can alter the electron density on the nitrogen atoms, thereby affecting their basicity (pKa) and nucleophilicity. mdpi.com The methoxy group (-OCH₃) in this compound is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amine groups. The N1-methyl group (-CH₃) is weakly electron-donating through induction.

The influence of such substituents on the reactivity of the amino groups is a critical factor. Studies have shown a correlation between the chemical shift of the amine protons in NMR spectroscopy and the acidity constant (pKa), which defines the reactivity of these monomers in processes like polycondensation. mdpi.com Generally, electron-donating groups increase the basicity of the amine, making it a stronger nucleophile and more reactive in many chemical transformations. Conversely, electron-withdrawing groups decrease basicity and reactivity. mdpi.com

The interplay of these substituent effects can be summarized as follows:

| Structural Modification | Expected Influence on Reactivity of Amino Groups | Rationale |

| Methoxy (-OCH₃) Group | Increases reactivity | Electron-donating via resonance, increasing electron density on the nitrogen atoms. |

| N-Methyl (-CH₃) Group | Slightly increases reactivity of the substituted amine | Weakly electron-donating via induction; also introduces steric hindrance. |

| Electron-Withdrawing Groups (e.g., -NO₂, -SO₃H) | Decreases reactivity | Reduces electron density on the nitrogen atoms, lowering basicity. mdpi.com |

| Positional Isomerism | Varies reactivity | The relative positions of substituents and amine groups alter the electronic and steric environment. |

This interactive table summarizes the expected influence of different structural modifications on the chemical reactivity of aromatic diamine compounds.

Furthermore, the structural flexibility of diamine-derived ligands, such as acyclic diamino carbenes (ADCs), is crucial for their application in catalysis. The low rotational barrier of the C–N bond allows these metal complexes to adapt to structural changes required during a catalytic cycle. nih.gov The ability to fine-tune the steric and electronic properties by selecting different N-substituents is a key advantage in designing efficient catalysts. nih.gov

Regioselectivity in Synthetic Transformations Involving Diamine Substrates

Regioselectivity refers to the preference for a chemical reaction to occur at one position or direction over all other possible positions or directions. wikipedia.org In transformations involving unsymmetrical diamine substrates like this compound, which has a primary (-NH₂) and a secondary (-NHCH₃) amino group, regioselectivity is a critical consideration. The two amine groups exhibit different steric and electronic properties, leading to preferential reaction at one site.

The product distribution in reactions such as alkylation and cyclization is governed by a combination of steric, electronic, and kinetic factors.

Alkylation: In the N-alkylation of this compound, an incoming electrophile can react with either the primary or the secondary amine. The outcome is determined by the relative nucleophilicity and steric accessibility of the two nitrogen atoms.

Electronic Effects: The primary amine (-NH₂) is generally less sterically hindered than the secondary amine (-NHCH₃). However, the methyl group on the secondary amine is weakly electron-donating, slightly increasing its basicity and nucleophilicity. The powerful electron-donating effect of the methoxy group enhances the nucleophilicity of both amines, but its effect might be more pronounced at the para-positioned primary amine.

Steric Effects: The primary amine is sterically more accessible to bulky electrophiles. For smaller electrophiles, the difference in steric hindrance is less significant. Computational and experimental studies on similar heterocyclic systems have shown that regioselectivity in N-alkylation can be governed by "steric approach control". researchgate.net

Reaction Conditions: The choice of solvent, base, and temperature can also influence the regioselectivity of alkylation reactions.

Cyclization: In cyclization reactions, where the diamine acts as a dinucleophile to form a heterocyclic ring, regioselectivity is also paramount. For example, in the formation of benzodiazepines or other fused heterocycles, the reaction can initiate at either nitrogen atom. The regiochemical outcome is often dictated by the nature of the electrophilic partner and the reaction mechanism. Baldwin's rules can often predict the favorability of different ring-closing pathways. The synthesis of unique heterocyclic structures from diamine precursors often relies on controlling the regioselectivity of ring-opening or cyclization steps. nih.gov

| Reaction Type | Primary Influencing Factors | Expected Outcome for this compound |

| N-Alkylation | Steric hindrance, nucleophilicity of N atoms, nature of electrophile | Reaction at the less-hindered primary amine is often favored, but this can be altered by the electrophile and reaction conditions. |

| Acylation | Steric hindrance, nucleophilicity | Similar to alkylation, reaction at the primary amine is generally preferred. |

| Cyclization | Ring size to be formed (Baldwin's Rules), stability of intermediates | The initial site of attack depends on the specific cyclizing agent and the thermodynamic stability of the potential products. |

This interactive table outlines the key factors that influence product distribution in common synthetic transformations involving unsymmetrical diamine substrates.

Development of Novel Catalytic Systems Utilizing Diamine Motifs as Ligands

Diamine motifs are ubiquitous as ligands in coordination chemistry and have been instrumental in the development of novel catalytic systems. wikipedia.org Their ability to form stable chelate rings with metal centers enhances the stability and activity of catalysts. The use of diamine-based ligands has significantly advanced copper-mediated cross-coupling reactions, allowing them to proceed under milder conditions. rsc.orgresearchgate.netmit.edu

The development of catalysts often involves pairing diamines with a transition metal, such as copper, ruthenium, or rhodium. rsc.orgnih.gov For example, Ru(II)-NHC-diamine complexes, which combine a chiral N-heterocyclic carbene (NHC) and a chiral diamine ligand, have proven to be versatile precatalysts for asymmetric hydrogenation reactions. nih.gov The cooperation between the two different ligands creates a unique chiral environment that leads to high efficiency and selectivity. nih.gov Similarly, 1,3-diamine derivatives have been designed and synthesized for use in asymmetric Mannich reactions of ketones. nii.ac.jp

A molecule like this compound could serve as an effective bidentate ligand. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The electronic properties of the ligand, modulated by the methoxy and methyl substituents, would influence the electron density at the metal center, thereby tuning its catalytic activity.

| Metal Center | Diamine Ligand Type | Catalyzed Reaction | Reference |

| Copper (Cu) | N,N'-Dimethylethylenediamine | C-N, C-O, C-S Cross-Coupling (Ullmann, Goldberg reactions) | rsc.orgresearchgate.net |

| Ruthenium (Ru) | Chiral Diamine + Chiral NHC | Asymmetric Hydrogenation | nih.gov |

| Rhodium (Rh) | Various Diamines | Hydroamination | nih.gov |

| Gold (Au) | Primary/Secondary Diamines | Formation of Acyclic Diamino Carbene (ADC) Complexes | nih.govresearchgate.net |

This interactive table showcases examples of novel catalytic systems that utilize diamine motifs as essential ligands.

The modular nature of diamine synthesis allows for the creation of a diverse library of ligands with finely tuned steric and electronic properties. This tunability is essential for optimizing catalyst performance for specific chemical transformations, from the synthesis of pharmaceuticals to the production of advanced materials. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N1-methylbenzene-1,2-diamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of this compound can be adapted from structurally similar diamines. For example, brominated analogs (e.g., 4-bromo-N1-(2-methoxyethyl)benzene-1,2-diamine) are synthesized via nucleophilic substitution using 4-bromo-1,2-diaminobenzene and alkyl halides under controlled temperatures (40–60°C) in polar aprotic solvents like DMF . For the methyl-substituted variant, 4-methoxy-1,2-diaminobenzene can react with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N1-methyl group. Reaction optimization should focus on stoichiometric ratios (1:1.2 amine:alkylating agent), inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.0 ppm) and methyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>98%) and detect byproducts like unreacted diamine or over-alkylated species .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (166.22 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies on similar diamines indicate sensitivity to light and oxygen. Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C. Degradation products (e.g., oxidized quinones) can be monitored via TLC (Rf shifts) or UV-Vis spectroscopy (absorption at 300–400 nm) .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and N1-methyl groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Substituent Effects : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution, while the N1-methyl group sterically hinders para positions. Computational studies (DFT) can map electron density distributions and predict regioselectivity .

- Oxidation Pathways : Compare reactivity with unsubstituted benzene-1,2-diamine. Use cyclic voltammetry to measure oxidation potentials and identify intermediates (e.g., semiquinones) .

Q. What computational methods can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with heme-containing enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the methyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous and lipid bilayer environments .